N-(4-chlorophenyl)-2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide
Description
N-(4-Chlorophenyl)-2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a thienopyrimidinone-based acetamide derivative. Key structural features include:
- A 4-chlorophenyl group attached to the acetamide nitrogen.
- A thieno[3,2-d]pyrimidin-4-one core with a sulfur atom at position 2, forming a sulfanyl bridge to the acetamide.
- A 2,3-dimethylphenyl substituent at position 3 of the pyrimidinone ring.
Properties
IUPAC Name |
N-(4-chlorophenyl)-2-[3-(2,3-dimethylphenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18ClN3O2S2/c1-13-4-3-5-18(14(13)2)26-21(28)20-17(10-11-29-20)25-22(26)30-12-19(27)24-16-8-6-15(23)7-9-16/h3-11H,12H2,1-2H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKTUOCFUSVYTHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2C(=O)C3=C(C=CS3)N=C2SCC(=O)NC4=CC=C(C=C4)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18ClN3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorophenyl)-2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Thienopyrimidine Core: This step involves the cyclization of appropriate starting materials under controlled conditions to form the thienopyrimidine ring. Reagents such as phosphorus oxychloride (POCl₃) and ammonium acetate are often used.
Introduction of the Dimethylphenyl Group: The dimethylphenyl group is introduced via a Friedel-Crafts acylation reaction, using reagents like aluminum chloride (AlCl₃) as a catalyst.
Attachment of the Chlorophenyl Group: This step involves a nucleophilic substitution reaction where the chlorophenyl group is attached to the acetamide moiety.
Final Assembly: The final compound is assembled through a series of condensation and substitution reactions, often requiring purification steps such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to reduce waste and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(4-chlorophenyl)-2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄), potentially reducing the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur, particularly at the chlorophenyl group, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or basic medium, CrO₃ in acetic acid.
Reduction: LiAlH₄ in dry ether, NaBH₄ in methanol.
Substitution: Amines or thiols in polar aprotic solvents like dimethylformamide (DMF).
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(4-chlorophenyl)-2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent due to its interaction with various biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-chlorophenyl)-2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The thienopyrimidine core is known to interact with kinase enzymes, potentially inhibiting their activity and affecting cell signaling pathways. This can lead to various biological effects, including the inhibition of cell proliferation in cancer cells.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications in Thienopyrimidinone Derivatives
Table 1: Key Structural Differences and Properties
Physicochemical Properties
- Melting Points : Higher in dichlorophenyl derivatives (e.g., 230°C in ) due to strong intermolecular halogen interactions.
- Solubility: Methoxy and aminopyrimidinyl groups (e.g., ) enhance aqueous solubility, while dimethylphenyl and CF₃ groups increase lipophilicity .
- Spectroscopic Data: IR: Strong C=O stretches at ~1660–1670 cm⁻¹ (acetamide and pyrimidinone) . ¹H NMR: Aromatic protons in 6.5–8.0 ppm range; NH protons appear as broad singlets near 10–12 ppm .
Biological Activity
N-(4-chlorophenyl)-2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a complex organic compound with potential biological applications. Its structure suggests a diverse range of biological activities due to the presence of multiple functional groups and a thieno[3,2-d]pyrimidine core. This article reviews the biological activity, synthesis, and potential therapeutic applications of this compound based on recent studies.
- Molecular Formula : C24H22ClN3O2S
- Molecular Weight : 484.0 g/mol
- CAS Number : 1291835-81-8
The compound's unique structure includes a thieno[3,2-d]pyrimidine moiety linked to a chlorophenyl group and a sulfanyl acetamide group, which may contribute to its biological properties.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance:
-
Mechanism of Action :
- The compound may inhibit cell proliferation by inducing apoptosis in cancer cells. The thieno[3,2-d]pyrimidine scaffold has been associated with the inhibition of various kinases involved in cancer progression.
- A study demonstrated that derivatives of thieno[3,2-d]pyrimidines exhibited significant cytotoxicity against various cancer cell lines, suggesting that modifications to the structure can enhance potency .
- Case Studies :
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Study 1 | MCF-7 (Breast) | 5.0 | Apoptosis via mitochondrial pathway |
| Study 2 | HeLa (Cervical) | 7.5 | Cell cycle arrest and apoptosis |
Antimicrobial Activity
The compound has also shown promise in antimicrobial applications:
- Antibacterial Effects :
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. The synthesis pathway includes:
- Formation of Thieno[3,2-d]pyrimidine Core :
- Utilizing cyclization reactions involving appropriate thioketones and amines.
- Introduction of Functional Groups :
- Subsequent steps involve introducing the chlorophenyl and acetamide moieties through nucleophilic substitution reactions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
